![molecular formula C14H14BrNOS B2897027 4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol CAS No. 1232795-02-6](/img/structure/B2897027.png)

4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol is a biochemical compound with the molecular formula C14H14BrNOS and a molecular weight of 324.24 . It is used for proteomics research .

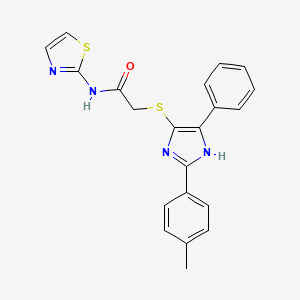

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), 1 aromatic hydroxyl, and 1 sulfide .Scientific Research Applications

Synthesis and Characterization

Research focuses on synthesizing and characterizing Schiff base compounds with structural similarities to 4-Bromo-2-({[4-(methylthio)phenyl]amino}methyl)phenol. For instance, the synthesis of Schiff base compounds for potential application in material sciences and catalysis has been explored. Studies detail the methods of synthesis, molecular structure, and properties such as crystal structure and theoretical studies. These compounds are characterized using various spectroscopic techniques, revealing their potential in creating advanced materials and catalysts (Khalaji et al., 2017).

Catalytic Activity

Investigations into novel asymmetric di-Ni(II) systems demonstrate their high efficiency as functional models for phosphodiesterase. Such studies unveil the synthesis, structures, and physicochemical properties of these systems. The catalytic kinetics show exceptional phosphodiesterase activity, which could have implications in biochemical applications and the development of new pharmaceuticals (Ren et al., 2011).

Catalase-Like Activity

Research on dinuclear manganese(II) complexes with unsymmetric phenol-based dinucleating ligands reveals their catalase-like activity. These studies are essential for understanding the enzymatic behavior of synthetic compounds, which could lead to the development of new antioxidant therapies or industrial catalysts (Higuchi et al., 1994).

Polymer Synthesis

Studies on the synthesis and characterization of chelate polymers containing etheric diphenyl ring in the backbone focus on their thermal, optical, electrochemical, and morphological properties. These polymers, derived from Schiff base metal complexes, have potential applications in the development of new materials with specific thermal or optical properties (Kaya & Aydın, 2011).

Environmental and Biological Studies

Research on bromophenol derivatives from the red alga Rhodomela confervoides explores the extraction and structural elucidation of new compounds with potential antimicrobial and anticancer activities. Such studies are vital for the discovery of new drugs derived from natural products (Zhao et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to target various proteins and enzymes .

Mode of Action

It’s known that brominated compounds often participate in free radical reactions . In such reactions, the bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are often involved in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction . This reaction is widely applied in organic chemistry and can affect a variety of biochemical pathways.

Pharmacokinetics

The molecular weight of the compound is 32424 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Brominated compounds often participate in free radical reactions, which can lead to various changes at the molecular and cellular level .

Properties

IUPAC Name |

4-bromo-2-[(4-methylsulfanylanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNOS/c1-18-13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-8,16-17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFYPFUQHEDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)

![(Z)-3-butyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2896964.png)

![5-[(Methylamino)methyl]pyrrolidin-2-one](/img/structure/B2896966.png)